methyl 5-{[4-chloro-2-(phenylcarbonyl)phenyl]carbamoyl}-1H-imidazole-4-carboxylate
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Overview
Description
METHYL 5-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]-1H-IMIDAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]-1H-IMIDAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of 2-benzoyl-4-chlorophenyl isocyanate with methyl imidazole-4-carboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]-1H-IMIDAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
METHYL 5-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]-1H-IMIDAZOLE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 5-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]-1H-IMIDAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE: Known for its antiviral activity.
4-ALKYL-1-(5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL)THIOSEMICARBAZIDE: Exhibits potent antiviral properties.
Properties
Molecular Formula |
C19H14ClN3O4 |
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Molecular Weight |
383.8 g/mol |
IUPAC Name |
methyl 4-[(2-benzoyl-4-chlorophenyl)carbamoyl]-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C19H14ClN3O4/c1-27-19(26)16-15(21-10-22-16)18(25)23-14-8-7-12(20)9-13(14)17(24)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22)(H,23,25) |
InChI Key |
IXEQBDAGNPTTGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CN1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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